4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine-2-carboxylic acid dimethylamide
Description
4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine-2-carboxylic acid dimethylamide is a boronic ester-containing pyridine derivative with the molecular formula C₁₅H₂₃BN₂O₃ and a molecular weight of 290.17 g/mol . Its structure features a pyridine core substituted with a methyl group at position 4, a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 5, and a dimethylamide group at position 2. The compound is cataloged under CAS No. 1951411-71-4 and MDL No. MFCD18727273, with a purity of ≥95% .
The pinacol boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing carbon-carbon bonds . The dimethylamide group enhances solubility in polar aprotic solvents, making the compound versatile in pharmaceutical and materials science applications.
Properties
IUPAC Name |
N,N,4-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O3/c1-10-8-12(13(19)18(6)7)17-9-11(10)16-20-14(2,3)15(4,5)21-16/h8-9H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVICSBAFKVYHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function and activity .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in the target’s function . This interaction can result in a variety of biological effects, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways, leading to downstream effects . These effects can include changes in cellular signaling, gene expression, and metabolic processes.
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability, influenced by factors such as solubility, stability, and the presence of transport proteins .
Result of Action
Similar compounds are known to induce a variety of effects at the molecular and cellular level, depending on the specific target and the nature of the interaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine-2-carboxylic acid dimethylamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Biological Activity
4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine-2-carboxylic acid dimethylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H18BNO3
- Molecular Weight : 235.09 g/mol
- CAS Number : 1002309-52-5
Biological Activity Overview
The compound exhibits various biological activities that are significant for therapeutic applications. The following sections detail specific activities and findings from recent studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyridine derivatives. For instance, compounds similar to the target compound have shown promising results in inhibiting cancer cell proliferation:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine | MCF-7 | 8.5 | |
| 4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine | MDA-MB-231 | 9.46 |
These results indicate a higher efficacy compared to standard treatments like 5-Fluorouracil (IC50 = 17.02 µM for MCF-7) .
The proposed mechanism involves the inhibition of key signaling pathways associated with tumor growth. Specifically:
- Apoptosis Induction : The compound has been shown to increase caspase levels in treated cells significantly.
- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase in cancer cells.
Pharmacokinetics
Pharmacokinetic studies reveal important data regarding the absorption and metabolism of the compound:
- Oral Bioavailability : Approximately 31.8% after administration at a dose of 10 mg/kg.
- Clearance Rate : 82.7 ± 1.97 mL/h/kg post intravenous administration .
Safety Profile
In toxicity assessments conducted on Kunming mice:
- No acute toxicity was observed at doses up to 2000 mg/kg.
- The compound demonstrated a favorable safety profile with minimal adverse effects noted during subacute toxicity studies .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Study on Viral Infections : A related pyridine derivative showed significant antiviral activity against influenza strains with a notable reduction in viral load.
- Cancer Treatment Trials : Clinical trials involving pyridine derivatives have reported improved survival rates and reduced tumor sizes in patients with advanced cancers.
Comparison with Similar Compounds
N-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-isobutyramide
- Molecular Formula : C₁₅H₂₃BN₂O₃ (identical to target compound).
- Key Difference : The dimethylamide group is replaced with an isobutyramide (-NHCOCH(CH₃)₂).
4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine-2-carboxylic acid diethylamide
- Molecular Formula : C₁₆H₂₅BN₂O₃.
- Key Difference : Dimethylamide (-N(CH₃)₂) replaced with diethylamide (-N(CH₂CH₃)₂).
- Impact : Longer alkyl chains enhance lipophilicity (logP), improving membrane permeability but reducing aqueous solubility .
Pyridine Derivatives with Alternative Functional Groups
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol
- Molecular Formula: C₁₂H₁₈BNO₃.
- Key Difference : Dimethylamide replaced with a hydroxyl group (-OH).
- Impact : The hydroxyl group introduces hydrogen-bonding capability, increasing solubility in protic solvents. However, the acidic proton may complicate coupling reactions by competing with the boronate ester .
6-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile
- Molecular Formula : C₁₃H₁₇BN₂O₂.
- Key Difference: Dimethylamide replaced with a cyano group (-CN).
Heterocyclic Core Modifications
4,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
- Molecular Formula : C₁₁H₁₈BN₃O₂.
- Key Difference : Pyridine core replaced with pyrimidine, and dimethylamide replaced with amine (-NH₂).
- Impact : The amine group improves aqueous solubility and enables further functionalization (e.g., acetylation), but may require protection during synthesis .
Substituted Pyridines with Electron-Withdrawing Groups
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
- Molecular Formula : C₁₂H₁₆BF₃N₂O₂.
- Key Difference : Incorporation of a trifluoromethyl group (-CF₃) at position 4.
- Impact : The strong electron-withdrawing effect of -CF₃ enhances the stability of the boronate ester and directs coupling reactions to specific positions .
Comparative Data Table
Preparation Methods
Key Steps:
- Starting Material: A halogenated pyridine derivative, such as 4-methyl-5-bromopyridine-2-carboxylic acid or its ester/amide precursor.
- Borylation: Introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group via palladium-catalyzed cross-coupling with bis(pinacolato)diboron.
- Amidation: Conversion of the carboxylic acid group at the 2-position to the dimethylamide through standard amide coupling protocols.
Detailed Preparation Methods
Palladium-Catalyzed Borylation
- Reaction: Halogenated pyridine derivative + bis(pinacolato)diboron → boronate ester-functionalized pyridine.
- Catalyst: Palladium complexes such as Pd(dppf)Cl₂ or Pd(PPh₃)₄.
- Base: Potassium acetate or potassium carbonate.
- Solvent: Dimethylformamide (DMF) or dioxane.
- Temperature: Elevated, typically 80–110 °C.
- Time: Several hours to overnight, depending on scale and conditions.
This step efficiently installs the boronate ester group at the 5-position of the pyridine ring, leveraging the reactivity of the aryl halide and the boron reagent under catalytic conditions.
Amide Formation
- Substrate: The 2-carboxylic acid or ester intermediate.
- Reagents: Dimethylamine or dimethylamine hydrochloride with coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
- Conditions: Mild temperatures (room temperature to 50 °C), often in solvents like dichloromethane or tetrahydrofuran (THF).
- Work-up: Standard aqueous extraction and purification by chromatography or recrystallization.
This step converts the acid function into the dimethylamide, completing the target molecule.
Reaction Conditions and Optimization
| Step | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Borylation | Pd(dppf)Cl₂ / KOAc | DMF | 90–100 | 12–18 | 70–85 | Sensitive to moisture; inert atmosphere recommended |
| Amidation | EDCI / Dimethylamine | DCM or THF | 25–50 | 4–8 | 75–90 | Use of coupling agent improves yield |
Research Findings and Variations
- Catalyst Variants: Pd(PPh₃)₄ and PdCl₂(dppf) are commonly used; choice depends on substrate and scale.
- Base Effects: Potassium acetate is preferred for mild basicity; stronger bases can lead to side reactions.
- Solvent Choice: Polar aprotic solvents like DMF enhance solubility of reagents and catalyst stability.
- Scale-up Considerations: Continuous flow reactors have been explored to improve reproducibility and reduce reaction times in industrial settings.
Comparative Analysis with Related Compounds
| Compound | Key Differences | Preparation Notes |
|---|---|---|
| 4-Methyl-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-pyridine-2-carboxylic acid diethylamide | Ethylamide instead of dimethylamide | Similar borylation step; amidation uses diethylamine |
| 6-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile | Cyano group at position 2 instead of amide | Borylation of bromopyridine precursor; no amidation step |
| Methyl 5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)pyrazole | Pyrazole ring instead of pyridine | Borylation conditions adapted for pyrazole |
These comparisons highlight the versatility of the borylation method across different nitrogen heterocycles and functional groups.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Purpose | Typical Yield (%) |
|---|---|---|---|
| Halogenated Pyridine Synthesis | Commercially available or synthesized via electrophilic substitution | Starting material | — |
| Palladium-Catalyzed Borylation | Pd(dppf)Cl₂, bis(pinacolato)diboron, KOAc, DMF, 90–100 °C, 12–18 h | Install boronate ester group | 70–85 |
| Amidation | Dimethylamine, EDCI or DCC, DCM or THF, 25–50 °C, 4–8 h | Convert acid to dimethylamide | 75–90 |
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The compound can be synthesized via Suzuki-Miyaura coupling, leveraging the boronic ester moiety (4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl) for cross-coupling with halogenated pyridine precursors. Key conditions include:
- Solvent selection : Dimethylformamide (DMF) or tetrahydrofuran (THF) enhances solubility and reactivity .
- Catalyst systems : Palladium-based catalysts (e.g., bis(triphenylphosphine)palladium(II) dichloride) under inert atmospheres (argon) are critical for coupling efficiency .
- Temperature control : Microwave-assisted heating at 140°C accelerates reaction kinetics while minimizing side products . Yield optimization requires careful purification via silica gel chromatography (gradient elution with ethyl acetate/hexane) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Analytical methods include:
Q. What are the stability considerations for this compound under standard laboratory storage?
The boronic ester group is moisture-sensitive. Recommendations:
- Store under inert gas (argon) at –20°C in sealed, desiccated containers .
- Avoid prolonged exposure to polar aprotic solvents, which may hydrolyze the dioxaborolane ring .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental reaction outcomes?
Quantum chemical calculations (e.g., DFT) and reaction path simulations can identify competing pathways or transition states that explain yield discrepancies. For example:
- Reaction path search : Predicts intermediates and byproducts, guiding solvent or catalyst adjustments .
- Data-driven optimization : Machine learning models trained on experimental datasets (e.g., solvent polarity vs. coupling efficiency) reduce trial-and-error .
Q. What strategies mitigate low yields in multi-step syntheses involving this compound?
Key approaches include:
- Protecting group chemistry : Temporarily shield reactive sites (e.g., dimethylamide) during boronic ester coupling .
- Microwave-assisted synthesis : Enhances reaction rates and selectivity for steps like pyridine functionalization .
- In-line purification : Use scavenger resins or flow chemistry to remove catalysts/impurities between steps .
Q. How does steric hindrance from the tetramethyl-dioxaborolane group affect downstream reactivity?
The bulky pinacol boronic ester can:
- Limit cross-coupling efficiency : Requires electron-deficient aryl halides or strained coupling partners.
- Influence regioselectivity : Steric effects may favor coupling at less hindered positions on heteroaromatic systems . Experimental validation via X-ray crystallography or NOESY NMR can map spatial interactions .
Q. What role does this compound play in medicinal chemistry or materials science?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
